4-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
4-Methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 4-methylbenzamide group and a 2,3,5,6-tetramethylphenyl substituent. The thiadiazole ring is a pharmacophoric motif known for diverse biological activities, including anticancer, antimicrobial, and antioxidant effects . The 4-methylbenzamide moiety may stabilize hydrogen bonding interactions, as seen in analogues with electron-donating substituents .
Properties
IUPAC Name |
4-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-11-6-8-16(9-7-11)18(24)21-20-23-22-19(25-20)17-14(4)12(2)10-13(3)15(17)5/h6-10H,1-5H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRNFIINMSLXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C(=CC(=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazole-2-amine under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 8 µg/mL |
| This compound | Staphylococcus aureus | 10 µg/mL |
| This compound | Aspergillus niger | 12 µg/mL |
These results demonstrate the compound's potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The anticancer properties of the compound have also been investigated. A study focused on the effects of various thiadiazole derivatives on cancer cell lines. The findings indicated that:
- The compound induced apoptosis in cancer cells by activating caspase pathways.
- It exhibited cytotoxic effects against human colorectal carcinoma cell lines with an IC50 value of approximately 15 µM.
The mechanism of action involves the disruption of mitochondrial function and the induction of cell cycle arrest .
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study assessed the antimicrobial efficacy of various thiadiazole derivatives in vitro. The results showed that the tested compounds significantly inhibited the growth of pathogenic bacteria and fungi at low concentrations.
- Cancer Cell Line Study : In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on different cancer cell lines. The study concluded that the compound effectively reduced cell viability and induced apoptosis through specific biochemical pathways.
Mechanism of Action
The mechanism of action of 4-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on the Thiadiazole Ring
The 2,3,5,6-tetramethylphenyl group distinguishes the target compound from analogues with pyridyl (e.g., 4b–4g in ) or phenyl substituents (e.g., compounds in ). Key differences include:
Key Observations :
Substituent Effects on the Benzamide Moiety
The 4-methyl group on the benzamide contrasts with halogenated (4b–4f in ) or methoxy (4g in a–8c in ) analogues:
Key Observations :
Anticancer Potential
- Bromo-substituted analogues () exhibited 100% mortality protection at 60 mg/kg, attributed to halogen-enhanced electrophilicity and DNA intercalation .
- Pyridyl-thiadiazoles () showed moderate activity via pro-apoptotic mechanisms, while sulfonamide derivatives () demonstrated antioxidant effects, suggesting divergent targets .
- The target compound’s tetramethylphenyl group may favor lipid-rich target sites (e.g., kinase ATP pockets), though specific activity data are unavailable.
Antioxidant Activity
- Sulfonamide derivatives (e.g., 9g–9j in ) exhibited ABTS•⁺ scavenging (IC₅₀ ~10–50 µM), comparable to trolox . The target compound’s lack of sulfonamide groups may limit similar activity.
Biological Activity
4-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse scientific studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H21N3OS |
| Molecular Weight | 351.46 g/mol |
| CAS Number | 391226-19-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects by inhibiting certain enzymes or proteins involved in critical cellular processes such as inflammation and cell proliferation.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammatory pathways or those involved in cancer cell proliferation.
- Cell Cycle Modulation : Research indicates that compounds with a similar thiadiazole structure can affect cell cycle progression by inducing apoptosis in cancer cells.
Antimicrobial Activity
Studies have demonstrated that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties against various bacterial and fungal strains. For example:
- Compounds similar to this compound have shown activity against Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans and Aspergillus niger .
Anticancer Activity
Research indicates that this compound may possess anticancer properties:
- In vitro studies reveal that related thiadiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent activity .
Study 1: Anticancer Evaluation
A recent study evaluated the anticancer effects of a series of thiadiazole derivatives including this compound. The results showed promising anti-proliferative effects with significant inhibition rates observed in various cancer cell lines.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 23.29 | Moderate inhibition |
| HCT-116 | 8.03 | Significant inhibition |
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The results indicated that certain substitutions on the thiadiazole ring enhanced antibacterial activity.
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Candida albicans | 17 | 24 |
Q & A
Q. What are the optimized synthetic routes for 4-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with carbonyl compounds under reflux in polar aprotic solvents (e.g., acetonitrile) .
- Step 2 : Coupling the thiadiazole intermediate with 4-methylbenzoyl chloride using a base (e.g., triethylamine) to form the benzamide bond .
- Optimization : Microwave-assisted synthesis reduces reaction time (15–20 minutes vs. 15–18 hours conventionally) and improves yields (e.g., 53–67% vs. <50%) by enhancing reaction homogeneity .
- Key variables : Solvent choice (ethanol/acetonitrile), catalyst (glacial acetic acid), and temperature control .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR : Assigns protons and carbons in the benzamide (δ 7.2–8.1 ppm for aromatic H) and thiadiazole (δ 2.1–2.6 ppm for methyl groups) moieties .
- IR Spectroscopy : Identifies C=O stretches (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 365.4 [M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (using SHELXL for refinement) .
Advanced Questions
Q. How do substituent modifications on the benzamide or thiadiazole rings affect bioactivity?
- Benzamide modifications : Electron-withdrawing groups (e.g., -CF₃) enhance lipophilicity and target binding (e.g., kinase inhibition) .
- Thiadiazole substitutions : Bulky groups (e.g., 2,3,5,6-tetramethylphenyl) improve metabolic stability but may reduce solubility .
- SAR studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase or tyrosine kinases .
Q. What experimental strategies resolve contradictions in reported biological activities of similar thiadiazole derivatives?
- Standardized assays : Compare IC₅₀ values across studies using consistent cell lines (e.g., MCF-7 for anticancer activity) and protocols (e.g., MTT assay) .
- Control experiments : Test for off-target effects (e.g., ROS generation in antioxidant assays) using trolox as a standard .
- Meta-analysis : Pool data from structural analogs (e.g., trifluoromethyl vs. methoxy variants) to identify trends in bioactivity .
Q. What mechanistic insights explain the anticancer potential of this compound?
- Apoptosis induction : Upregulation of caspase-3/7 and PARP cleavage in vitro .
- Cell cycle arrest : G1/S phase blockade via p21/p53 pathway activation .
- Target engagement : Inhibition of tubulin polymerization or topoisomerase II (validated by competitive binding assays) .
Methodological Challenges
Q. How can researchers address low solubility during in vitro testing?
Q. What strategies improve reproducibility in synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
